

# A Comparative Safety Analysis of Opelconazole Versus Standard Antifungal Therapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of the investigational antifungal agent **opelconazole** against established standard-of-care therapies, including voriconazole, isavuconazole, and liposomal amphotericin B. The information is compiled from available clinical trial data to assist researchers and drug development professionals in evaluating the relative safety of these agents.

# **Executive Summary**

**Opelconazole**, a novel inhaled triazole antifungal, has demonstrated a favorable safety and tolerability profile in clinical trials, particularly in lung transplant recipients.[1][2][3] Its localized delivery is designed to maximize efficacy in the lungs while minimizing systemic exposure, thereby reducing the risk of systemic adverse events and drug-drug interactions commonly associated with systemic antifungal therapies.[4] Data from the Phase 2 OPERA-S study indicates a lower incidence of drug-related adverse events and discontinuations due to adverse events and drug-drug interactions compared to standard of care.[1][2][5]

Standard antifungal therapies, while effective, are associated with a range of adverse events. Voriconazole treatment is often linked to visual disturbances, skin reactions, and elevated liver function tests.[6][7][8][9] Isavuconazole is generally better tolerated than voriconazole, with a lower incidence of drug-related adverse events, particularly concerning hepatotoxicity.[10][11] Liposomal amphotericin B, a polyene antifungal, is primarily associated with infusion-related



Check Availability & Pricing

reactions and nephrotoxicity, although its lipid formulation has a better safety profile compared to conventional amphotericin B.[12][13][14][15]

## **Data Presentation: Comparative Safety Profiles**

The following table summarizes the incidence of key adverse events reported in clinical trials for **opelconazole** and standard antifungal therapies.



| Adverse Event<br>Category                   | Opelconazole<br>(OPERA-S<br>Study)[1][2]                    | Voriconazole<br>(Various Trials)                               | Isavuconazole<br>(SECURE Trial<br>& other<br>studies) | Liposomal<br>Amphotericin<br>B (Various<br>Trials) |
|---------------------------------------------|-------------------------------------------------------------|----------------------------------------------------------------|-------------------------------------------------------|----------------------------------------------------|
| Drug-Related<br>Adverse Events<br>(Overall) | < 7% (cough,<br>nausea,<br>respiratory tract<br>irritation) | 15% - 60%[6][10]                                               | 42%[10]                                               | Varies<br>significantly by<br>study                |
| Discontinuation<br>due to AEs/DDIs          | 7.7%[1][2]                                                  | High, often due<br>to LFTs, rash,<br>visual<br>disturbances[6] | Lower than voriconazole[10]                           | Varies                                             |
| Hepatotoxicity (Elevated Liver Enzymes)     | Not prominently reported                                    | 13% - 23%[7][8]                                                | 9%[10]                                                | Less frequent than azoles                          |
| Visual<br>Disturbances                      | Not reported as a common AE                                 | 18% - 44% (often transient)[7][8]                              | Significantly lower than voriconazole                 | Not a characteristic AE                            |
| Skin<br>Reactions/Rash                      | Not prominently reported                                    | 5.3% - 17%[7][9]                                               | Lower than voriconazole                               | Infrequent                                         |
| Nephrotoxicity                              | Not reported as a common AE                                 | 4% (renal disturbances)[7]                                     | Not a prominent<br>AE                                 | 10.6% - 22.6%<br>(less than ABLC)<br>[12]          |
| Infusion-Related<br>Reactions               | N/A (inhaled)                                               | N/A (oral/IV)                                                  | N/A (oral/IV)                                         | 9.5% - 23.9%<br>(chills, fever,<br>etc.)[12][13]   |
| Gastrointestinal Events (Nausea/Vomitin g)  | Nausea: 4.6%[1]                                             | 4.4% - 5.4%                                                    | Common, but often mild to moderate[16]                | Common during infusion                             |

# **Experimental Protocols**



### **OPERA-S Study (Opelconazole)**

- Study Design: A Phase 2, randomized, open-label, active-controlled study to assess the safety and tolerability of nebulized **opelconazole** for prophylaxis or pre-emptive therapy against pulmonary aspergillosis in lung transplant recipients.[2][17][18][19]
- Patient Population: 102 single or double lung transplant recipients.[2][17]
- Dosing Regimen: Participants were randomized in a 2:1 ratio to receive either inhaled
   opelconazole or standard of care (SOC) antifungal prophylaxis for up to 12 weeks.[2][20]
- Key Assessments: The primary focus was on safety and tolerability, including the incidence
  of adverse events (AEs), drug-drug interactions (DDIs), and treatment discontinuations.[2]

### **SECURE Trial (Isavuconazole vs. Voriconazole)**

- Study Design: A Phase 3, randomized, double-blind, global multicenter, non-inferiority trial.
   [11][16]
- Patient Population: 527 adult patients with suspected invasive mould disease.[11]
- Dosing Regimen:
  - Isavuconazole: 372 mg of isavuconazonium sulfate (equivalent to 200 mg isavuconazole) intravenously three times a day on days 1 and 2, then 200 mg once daily (intravenously or orally).[11]
  - Voriconazole: 6 mg/kg intravenously twice daily on day 1, 4 mg/kg intravenously twice daily on day 2, then 4 mg/kg intravenously twice daily or 200 mg orally twice daily from day 3.[11]
- Key Assessments: The primary efficacy endpoint was all-cause mortality through day 42.
   Safety was assessed by monitoring treatment-emergent adverse events.[11]

### **Liposomal Amphotericin B Trials (General Methodology)**

 Study Design: Various study designs have been employed, including retrospective and comparative trials, often in patients with invasive fungal infections who are intolerant to or



have failed other antifungal therapies.[12]

- Patient Population: Typically includes patients with invasive fungal infections, often with underlying conditions such as hematological malignancies or solid organ transplants.
- Dosing Regimen: Dosing varies depending on the specific lipid formulation and indication, but a common dose for liposomal amphotericin B is 3-5 mg/kg/day intravenously.
- Key Assessments: Safety assessments focus on the incidence of nephrotoxicity (measured by changes in serum creatinine) and infusion-related reactions (such as fever, chills, and rigors).[12][13]

# **Mandatory Visualization**

Below are diagrams illustrating a key signaling pathway and an experimental workflow relevant to the comparison of these antifungal agents.



Click to download full resolution via product page

Caption: Mechanism of action of azole antifungals like **opelconazole**.





Click to download full resolution via product page

Caption: Generalized workflow for a comparative antifungal clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pulmocide.com [pulmocide.com]
- 2. A recent study has highlighted the promising results of a new inhaled antifungal medication, opelconazole [synapse.patsnap.com]
- 3. Pulmocide's inhaled antifungal shows promise in lung transplant patients [clinicaltrialsarena.com]
- 4. Pulmocide Announces New Clinical Data Confirming Low Potential for Drug-Drug Interactions with Inhaled Opelconazole - BioSpace [biospace.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. A Real-world Pharmacovigilance Study Of FDA Adverse Event Reporting System (FAERS)
   Events For Gender Of Voriconazole Drugs PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voriconazole: the newest triazole antifungal agent PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical research advances of isavuconazole in the treatment of invasive fungal diseases
   PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isavuconazole versus voriconazole for primary treatment of invasive mould disease caused by Aspergillus and other filamentous fungi (SECURE): a phase 3, randomised-controlled, non-inferiority trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nephrotoxicity and other adverse events among inpatients receiving liposomal amphotericin B or amphotericin B lipid complex PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Amphotericin B StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Comparison of Adverse Events and Hospital Length of Stay Associated With Various Amphotericin B Formulations: Sequential Conventional Amphotericin B/Lipid Versus Lipid-Only Therapy For the Treatment of Invasive Fungal Infections in Hospitalized Patients - PMC [pmc.ncbi.nlm.nih.gov]



- 16. researchgate.net [researchgate.net]
- 17. A Safety Study of PC945 (Opelconazole) Prophylaxis or Pre-emptive Therapy Against Pulmonary Aspergillosis in Lung Transplant Recipients (OPERA-S Study) | Clinical Research Trial Listing [centerwatch.com]
- 18. Opelconazole for Pulmonary Aspergillosis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 19. Vanderbilt Clinical Trials [vanderbilt.trialstoday.org]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [A Comparative Safety Analysis of Opelconazole Versus Standard Antifungal Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2538439#opelconazole-safety-profile-versus-standard-antifungal-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com